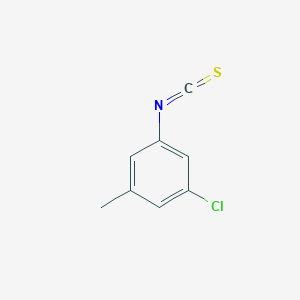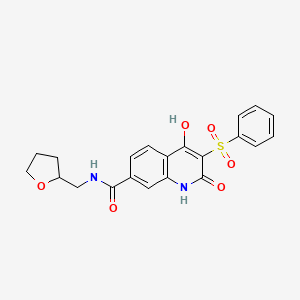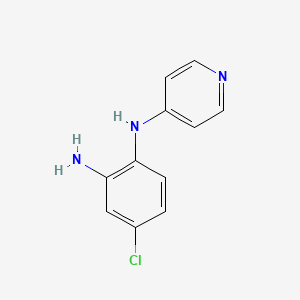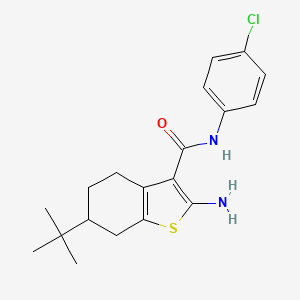
2-(2-Bromophenyl)iminochromene-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one-pot and stepwise reactions of salicylic aldehydes and different equivalents of malononitrile have been investigated . The influence of reaction parameters, such as ultrasound activation conditions, solvent type, and the presence or absence of a catalyst, was studied .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Intermediate Applications
- The compound 3-bromo-4-isobutyloxyphenyl carbothioamide, a structurally similar compound to 2-(2-Bromophenyl)iminochromene-3-carbothioamide, is an important intermediate in synthesizing biologically active compounds, including febuxostat. A rapid synthetic method for this compound has been established, demonstrating its significance in pharmaceutical chemistry (Wang et al., 2016).
Crystal Structure Analysis
- Crystal structure studies of compounds like 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide reveal intricate molecular interactions and structural features. These studies are crucial for understanding the properties and potential applications of similar carbothioamide compounds in various fields, including materials science and drug design (Kumara et al., 2017).
Antidepressant Activity
- Derivatives of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, related to the this compound structure, have been evaluated for their antidepressant activity. These studies contribute to the understanding of the therapeutic potential of carbothioamide compounds in mental health treatments (Mathew et al., 2014).
Aldose Reductase Inhibitory Effect
- Carbothioamide compounds have been studied for their aldose reductase inhibitory effect, which is significant in managing complications related to diabetes. Such studies highlight the potential of these compounds in developing new treatments for diabetes-related conditions (Güzeldemirci et al., 2018).
Antimicrobial Activity
- Carbothioamides and related compounds have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Demirci et al., 2013).
Hypoglycemic Activity
- N-[imino(ethyl ethylidine hydrazine)methyl]-N-aryl-2-amino-carbothioamidine hydrochlorides, structurally related to this compound, have shown significant hypoglycemic activity, indicating their potential in developing new treatments for diabetes (Chaubey & Pandeya, 1989).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and application of “2-(2-Bromophenyl)iminochromene-3-carbothioamide”. Given the interest in imino(amino)chromene derivatives due to their wide variety of biological properties , this compound could be of interest in the fields of medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)iminochromene-3-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-6-2-3-7-13(12)19-16-11(15(18)21)9-10-5-1-4-8-14(10)20-16/h1-9H,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQVNPWPCNEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Br)O2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B2381978.png)
![N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2381979.png)


![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2381986.png)
![5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2381988.png)

![3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381993.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)




